molecular formula C12H14F3N3O2 B2927952 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid CAS No. 1574546-15-8

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid

Cat. No.: B2927952
CAS No.: 1574546-15-8
M. Wt: 289.258
InChI Key: RPCLFXJAZDORSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid is a chemical compound that features a pyrimidinyl group substituted with a trifluoromethyl group and a piperidinyl group with a carboxylic acid moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is to start with a suitable pyrimidinyl precursor, which undergoes trifluoromethylation to introduce the trifluoromethyl group at the 6-position

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the process and reduce by-products.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

  • Reduction: The pyrimidinyl ring can be reduced under certain conditions, although this is less common.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as alkyl lithium compounds.

Major Products Formed:

  • Esters and amides from oxidation reactions.

  • Reduced pyrimidinyl derivatives from reduction reactions.

  • Substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

  • Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Industry: The compound's unique properties may be exploited in material science for the creation of advanced materials with specific functionalities.

Comparison with Similar Compounds

  • 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde

  • 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

Uniqueness: 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid stands out due to its specific structural features, such as the presence of both the trifluoromethyl group and the carboxylic acid moiety. These features can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c1-7-16-9(12(13,14)15)6-10(17-7)18-4-2-8(3-5-18)11(19)20/h6,8H,2-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCLFXJAZDORSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.